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Introduction: LY294002 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide
3-kinases (PI3Ks).[1][2] It acts as an ATP-competitive inhibitor of the catalytic subunits of Class
| PI3Ks, primarily p110a, p110p3, and p1104.[3][4] By blocking the PI3K/Akt/mTOR signaling
pathway, LY294002 is extensively used in in vitro research to study and induce cellular
processes such as apoptosis, inhibition of cell proliferation, and suppression of autophagy.[3][5]
[6] Unlike the irreversible inhibitor wortmannin, LY294002 offers greater stability and
reversibility, allowing for more controlled experimental designs.[3] These notes provide a
comprehensive guide to the effective use of LY294002 in cell-based assays.

Physicochemical Properties and Stock Solution
Preparation

Proper preparation and storage of LY294002 are critical for experimental reproducibility.

¢ Solubility: LY294002 is practically insoluble in water but is soluble in organic solvents such
as Dimethyl Sulfoxide (DMSO) at concentrations of 61.76 mg/mL (200.95 mM) or higher and
Ethanol at 10 mg/mL (32.54 mM).[3][7]

e Stock Solution Preparation: For most in vitro applications, a concentrated stock solution of
10-50 mM in sterile, cell culture-grade DMSO is recommended.[2][3]
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o To prepare a 10 mM stock solution, dissolve 1.5 mg of LY294002 (MW: 307.3 g/mol ) in
488 pL of DMSO.[2]

o Warm the solution to room temperature and use sonication or vortexing to ensure
complete dissolution.[3][7]

o (Optional) Filter-sterilize the stock solution using a 0.22 um syringe filter for cell culture
applications.[3]

o Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C for up to
3 months to prevent degradation from repeated freeze-thaw cycles.[2][3]

Quantitative Data Summary

The optimal working concentration of LY294002 is highly dependent on the cell type, assay
duration, and specific endpoint being measured.

Table 1: In Vitro Inhibitory Concentrations (ICso)

This table summarizes the half-maximal inhibitory concentrations (ICso) of LY294002 against its
primary targets and key off-targets.

Target Kinase ICso0 Value (pM) Kinase Class
PI3Ka (p110a) 0.5 Lipid Kinase
PI3KB (p110pB) 0.97 Lipid Kinase
PI3Kd (p1100) 0.57 Lipid Kinase
DNA-PK 14 Protein Kinase
mTOR ~2.5 Protein Kinase
Casein Kinase 2 (CK2) 0.098 Protein Kinase

(Data sourced from[3][4][7][8][9])
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Table 2: Recommended Working Concentrations for In
Vitro Assays

This table provides starting concentration ranges for various cell-based assays based on
published literature. Note: These are recommendations; optimal concentrations should be
determined empirically for each specific cell line and experimental setup.
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Cell Line Concentration Incubation Key
Assay Type . .
Example Range Time Observation
Effective
PI3K Pathway LNCaP blockade of Akt
5-25uM 1 hour )
Inhibition (Prostate) phosphorylation
(p-Akt S473).[10]
Reduced Akt
SCC-25 (Oral )
5uM 48 hours phosphorylation.
Squamous)
[11]
] ] Dose-dependent
Cell Proliferation OVCAR-3 )
o ) 1-10uM 24 - 72 hours decrease in cell
/ Viability (Ovarian) o
viability.[3]
Pancreatic Inhibition of cell
5-45uM 24 hours
Cancer Cells growth.[7]
_ Pronounced
Apoptosis OVCAR-3 )
_ ] 10 uM 24 hours nuclear pyknosis
Induction (Ovarian) )
and apoptosis.[3]
CNE-2Z Increased
(Nasopharyngeal Dose-dependent 24 - 48 hours proportion of
) apoptotic cells.[5]
Significant
apoptosis in
FLT3-ITD+ AML )
10-80 uM 24 hours sorafenib-
Cells
resistant cells.
[12]
_ Inhibition of
Autophagy 30 min (pre-
o General 10-20 uM autophagosome
Inhibition treatment) )
formation.[13]
Reduced
Functional Retinal 0 uM 30 min (pre- expression of
Assays Endothelial Cells H treatment) MMP-2, MMP-9,
and VEGF.[14]
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Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of LY294002.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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